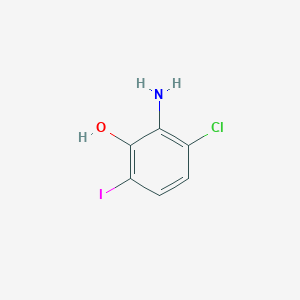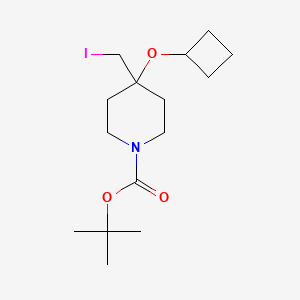
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes an ethynyl group, a ketone, and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Oxidation: The ketone group can be introduced through an oxidation reaction, using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the ethynyl, ketone, and carboxylic acid groups.
Tetralin: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Dihydronaphthalene: Another related compound with similar structural features but lacking the specific functional groups of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Uniqueness: The presence of the ethynyl, ketone, and carboxylic acid groups in this compound makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H10O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
7-ethynyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c1-2-8-3-4-11-9(5-8)6-10(13(15)16)7-12(11)14/h1,3-5,10H,6-7H2,(H,15,16) |
Clave InChI |
SBWOKVKZDOYVOI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)C(=O)CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)

![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)







![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)

![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
